molecular formula C15H14N4O5S B3822534 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B3822534
M. Wt: 362.4 g/mol
InChI Key: PQPVCBNFKZXXQG-UHFFFAOYSA-N
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Description

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide is a complex organic compound that features a nitro group, a pyrrolidinone ring, a pyridine ring, and a benzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Pyrrolidinone Formation: Cyclization to form the pyrrolidinone ring.

    Sulfonamide Formation: Reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.

    Pyridine Coupling: Coupling of the pyridine ring to the benzenesulfonamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide groups are often used as ligands in catalysis.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making them useful in biochemical research.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to their biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The nitro group and pyrrolidinone ring may also interact with molecular targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the pyrrolidinone and pyridine rings.

    N-(pyridin-3-yl)benzenesulfonamide: Lacks the nitro group and pyrrolidinone ring.

Uniqueness

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

3-nitro-4-(2-oxopyrrolidin-1-yl)-N-pyridin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c20-15-4-2-8-18(15)13-6-5-12(9-14(13)19(21)22)25(23,24)17-11-3-1-7-16-10-11/h1,3,5-7,9-10,17H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVCBNFKZXXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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